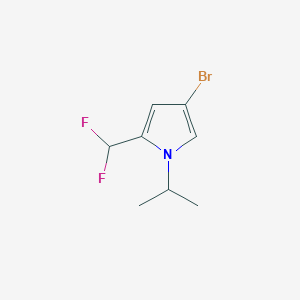![molecular formula C16H13BrN4O3 B2575017 N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]nicotinohydrazide CAS No. 957265-96-2](/img/structure/B2575017.png)
N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]nicotinohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as BPNH and belongs to the class of pyrrolidine derivatives. BPNH has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
科学的研究の応用
Synthetic Pathways and Derivatives
Research has explored the synthesis of compounds derived from interactions involving nicotinohydrazide, highlighting its utility in creating complex molecules with biological relevance. For instance, ethylacetoacetate's reaction with nicotinohydrazide leads to the formation of derivatives that upon further reactions yield compounds with potential antimicrobial and antiviral testing capabilities (Joshi et al., 2010). Similarly, structural studies have been conducted on compounds like N′-(2-Methyl-3-phenylallylidene)nicotinohydrazide monohydrate to understand their molecular configuration and potential interactions (Archana et al., 2009).
Biological Activities
Several studies have focused on the synthesis of pyrrole hydrazones from nicotinohydrazide under micro synthesis conditions, aiming for high yield, low emissions, and reagent economy. These compounds have shown promising initial in vitro safety screening results for cytotoxicity and hemocompatibility, indicating good safety profiles and potential antioxidant activities (Tzankova et al., 2020). Furthermore, the synthesis of Schiff's bases and 2-azetidinones from nicotinohydrazide derivatives has been explored, revealing compounds with significant antidepressant and nootropic activities, which may serve as potential central nervous system (CNS) active agents (Thomas et al., 2016).
Structural and Antioxidant Studies
Compounds derived from nicotinohydrazide have also been characterized for their structural properties and antioxidant activities. For example, (Z)-N'-(phenyl(pyridin-2-yl)methylene)-nicotinohydrazide was synthesized and characterized, showing variable DPPH inhibition values, indicating its potential as an antioxidant agent (Gueye et al., 2021).
特性
IUPAC Name |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c17-11-3-5-12(6-4-11)21-14(22)8-13(16(21)24)19-20-15(23)10-2-1-7-18-9-10/h1-7,9,13,19H,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHUMKKCXMJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B2574934.png)
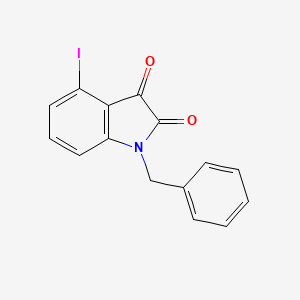
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)
![4-(4-Propan-2-yloxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2574942.png)
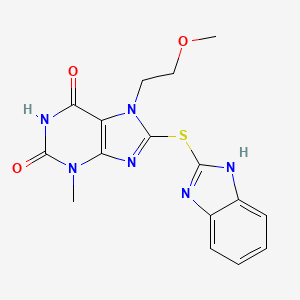
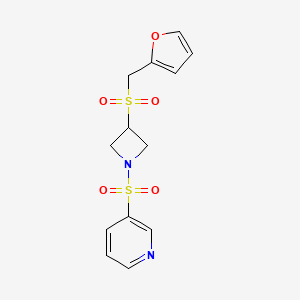
![3,8-Bis(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2574948.png)
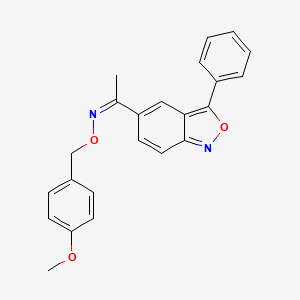
![(3R,8Ar)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2574951.png)
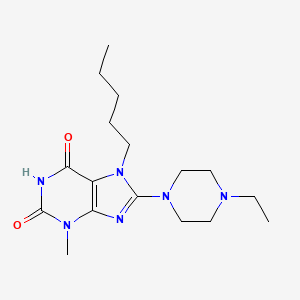
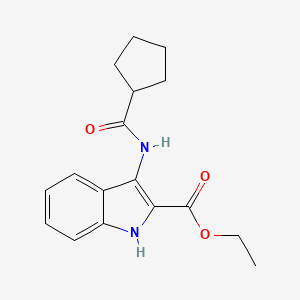
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2574955.png)
